N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic acetamide derivative featuring a pyrrolidine-substituted indole core. Its structure comprises:
- A 1H-indol-3-yl group modified with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain at the N1 position.
- A 2-oxoacetamide bridge linked to a 2-ethoxyphenyl group.
This compound shares structural motifs with bioactive indole derivatives, which are known for diverse pharmacological activities, including kinase inhibition and antiproliferative effects .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-31-21-12-6-4-10-19(21)25-24(30)23(29)18-15-27(20-11-5-3-9-17(18)20)16-22(28)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPWCWKFMQWAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves multiple stepsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo groups to hydroxyl groups.
Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions
Scientific Research Applications
N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Pyrrolidine vs.
- Aryl Substituents : The 2-ethoxyphenyl group offers moderate electron-donating effects, contrasting with the stronger electron-withdrawing trifluoromethoxy group in E244-0339 .
- Stereoelectronic Effects : The 3,4,5-trimethoxyphenyl group in JOXVUP may improve lipid solubility, whereas the 2-ethoxyphenyl in the target compound balances hydrophilicity and lipophilicity .
Comparison with Analogues :
Pharmacological and Physicochemical Properties
- Antiproliferative Activity: Adamantane-substituted indoles () show enhanced cytotoxicity, suggesting the target’s pyrrolidine group may reduce non-specific toxicity .
- Kinase Inhibition: Thienoquinolones () and roscovitine analogs () highlight the importance of the indole core in CDK5/p25 binding. The pyrrolidine moiety may mimic ATP-competitive inhibitors’ basic side chains .
- Solubility : The 2-ethoxy group improves water solubility compared to trimethoxyphenyl (JOXVUP) or adamantane derivatives .
Biological Activity
N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to modulate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection . Animal models of neurodegenerative diseases have indicated that it may protect neuronal cells from oxidative stress and excitotoxicity, potentially through the modulation of inflammatory pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells from damage | |
| Kinase Inhibition | Modulates signaling pathways |
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways, leading to increased apoptosis rates.
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. Histological analysis revealed decreased amyloid plaque formation, suggesting a potential role in modifying disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
